Nonane serves as a reaction medium in organic synthesis due to its inertness towards many common reagents. Its hydrophobic nature (repels water) makes it suitable for reactions involving water-sensitive compounds. Additionally, its relatively low boiling point (151 °C) allows for easy product isolation through distillation .
Nonane acts as a non-polar solvent, readily dissolving non-polar and slightly polar compounds. This property makes it valuable for:
Due to its well-defined chemical structure and predictable behavior, nonane is used as a reference standard in various chromatographic techniques, including:
Nonane's chemical stability and volatility make it a suitable model compound for studying various environmental processes, such as:
Nonane itself is a subject of ongoing research, focusing on understanding its:
Nonane is a linear alkane hydrocarbon, a class of organic molecules consisting only of carbon and hydrogen atoms with single bonds between them []. It has the chemical formula C₉H₂₀ and is a colorless, flammable liquid found in petroleum distillates like kerosene []. Nonane plays a role in various scientific research areas due to its relatively simple structure and solvent properties [].
Nonane's structure consists of a nine-carbon chain (n-nonane) with single bonds between each carbon atom and twenty hydrogen atoms attached, one to each carbon []. This linear arrangement is unbranched, giving nonane specific properties compared to other alkanes with branched structures [].
Nonane undergoes various chemical reactions relevant to scientific research. Here are two key examples:
C₉H₂₀ + 14O₂ -> 9CO₂ + 10H₂O []
Nonane is a flammable liquid with a low flash point (31 °C), posing a fire hazard []. It can also cause irritation to the skin and respiratory system upon contact or inhalation []. When handling nonane, proper safety protocols for flammable liquids should be followed [].
Flammable;Irritant;Health Hazard;Environmental Hazard